cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate
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Overview
Description
Preparation Methods
The synthesis of cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate typically involves the reaction of cyclohexyl isocyanate with 3,5-bis(methylthio)-4-isothiazole. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the isothiazole ring, where nucleophiles replace the methylthio groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential to alter the lifespan of eukaryotic organisms, making it a subject of interest in aging research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs that target specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate exerts its effects involves interaction with molecular targets within eukaryotic cells. It is believed to modulate specific signaling pathways that influence cellular processes related to aging and lifespan. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of oxidative stress and metabolic regulation .
Comparison with Similar Compounds
Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate can be compared with other isothiazole derivatives, such as:
Cyclohexyl [3,5-bis(ethylthio)-4-isothiazolyl]carbamate: Similar in structure but with ethylthio groups instead of methylthio groups.
Cyclohexyl [3,5-bis(phenylthio)-4-isothiazolyl]carbamate: Contains phenylthio groups, which may result in different chemical properties and biological activities.
Biological Activity
Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate is a compound of increasing interest due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and potential applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
This compound features an isothiazole ring, which is known for its biological activity. The compound's structure can be represented as follows:
- Chemical formula : C11H14N2S3O
- CAS Number : 714253857
This compound's unique structure contributes to its interaction with various biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound primarily involves the modulation of enzyme activity and interaction with cellular receptors. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. For instance, studies have shown that isothiazole derivatives can inhibit lipoxygenase and cyclooxygenase pathways, which are crucial in inflammatory responses .
Biological Activity Overview
The compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting key enzymes involved in inflammatory pathways.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which can protect cells from oxidative stress.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting a potential role for this compound in antimicrobial therapies .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | Inhibition of lipoxygenase | |
Antioxidant | Reduction of oxidative stress markers | |
Antimicrobial | Efficacy against Gram-positive bacteria |
Case Study 1: Anti-inflammatory Potential
In a study examining the anti-inflammatory effects of isothiazole derivatives, this compound was tested in vitro against rat basophilic leukemia (RBL-1) cells. The results indicated a significant reduction in inflammatory cytokine production when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of the compound. Using cell culture models exposed to oxidative stress, this compound exhibited a dose-dependent decrease in reactive oxygen species (ROS) levels. This suggests that the compound could serve as a protective agent against oxidative damage in eukaryotic cells .
Properties
IUPAC Name |
cyclohexyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S3/c1-17-10-9(11(18-2)19-14-10)13-12(15)16-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXBGSTCIHOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)SC)NC(=O)OC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.